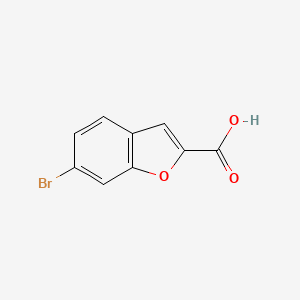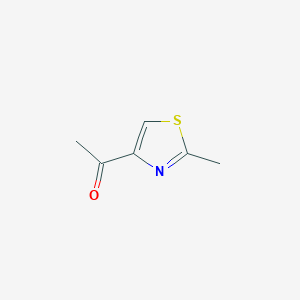
5-Heptyl-1,3,4-thiadiazol-2-amine
Übersicht
Beschreibung
5-Heptyl-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C9H17N3S and its molecular weight is 199.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Ultrasound-assisted Synthesis : Erdogan (2018) explored the efficient synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives, including 5-heptyl-1,3,4-thiadiazol-2-amine, using ultrasound. This study indicated that ultrasound can enhance the efficiency of these reactions, offering a viable alternative to conventional methods (Erdogan, 2018).
Crystal Structure and Molecular Interactions
- Structural Analysis : Peng Wang et al. (2009) analyzed the crystal structure of a zinc(II) compound incorporating this compound, revealing intricate molecular interactions and a three-dimensional network formed by intermolecular contacts (Wang, Wan, Wang, Han, & Wang, 2009).
Biological Activities
- Antiproliferative and Antimicrobial Properties : Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, including this compound, to assess their biological activities. Notably, some compounds exhibited significant antimicrobial activity and DNA protective abilities, indicating potential pharmacological applications (Gür et al., 2020).
Chemical and Physical Properties
- Noncovalent Interactions : El-Emam et al. (2020) studied the noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, providing insights into the molecular stability and interactions of similar compounds, which may include this compound (El-Emam et al., 2020).
Novel Synthesis Methods
- One-Pot Synthesis Approach : Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives, including this compound, via a one-pot reaction. This approach offers a more efficient and environmentally friendly synthesis route (Kokovina, Gadomsky, Terentiev, & Sanina, 2021).
Metal Complex Formation
- Copper Complexes Synthesis : Ardan et al. (2017reported on the synthesis of copper(I) complexes using allyl derivatives of 1,3,4-thiadiazoles, potentially including this compound. This study highlighted the use of these compounds in crystal engineering of organometallic materials, demonstrating their potential in materials chemistry (Ardan, Kinzhybalo, Slyvka, Shyyka, Luk Yanov, Lis, & Mys Kiv, 2017).
DNA Interactions
- DNA Binding Studies : Shivakumara and Krishna (2021) synthesized 5-substituted-1,3,4-thiadiazol-2-amines and evaluated their interactions with DNA. The study revealed that these compounds, possibly including this compound, bind avidly to DNA, indicating their potential use in therapeutic drug development (Shivakumara & Krishna, 2021).
Corrosion Inhibition
- Corrosion Inhibition Studies : Johnson et al. (2020) investigated the corrosion inhibition behavior of thiadiazole derivatives, including this compound, on carbon steel. Their findings demonstrate the potential application of these compounds in protecting metals from corrosion [(Johnson, Kakkassery, Palayoor, Kooliyat, & Kannanaikkal, 202). This research showcases the potential of this compound in industrial applications, particularly in the context of corrosion protection (Johnson et al., 2020).
Molecular Dynamics and Quantum Chemical Studies
- Quantum Chemical Analysis : Kaya et al. (2016) conducted a study on the inhibition performance of various thiazole and thiadiazole derivatives, possibly including this compound, against iron corrosion. The study used quantum chemical calculations and molecular dynamics simulations to predict the efficiency of these compounds as corrosion inhibitors, emphasizing their potential in industrial applications (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Anticancer and Antitubercular Activities
- Potential Anticancer and Antitubercular Agents : Chandra Sekhar et al. (2019) designed and synthesized a series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, evaluating their antitumor and antitubercular activities. Some of these compounds demonstrated significant inhibitory activities against cancer cell lines, highlighting the potential of this compound derivatives in medicinal chemistry (Chandra Sekhar, Venkata Rao, Tejeswara Rao, Lav Kumar, & Jha, 2019).
Zukünftige Richtungen
The future directions for the study of 5-Heptyl-1,3,4-thiadiazol-2-amine and other 1,3,4-thiadiazole derivatives include further investigation of their biological and pharmaceutical applications. These compounds are increasingly used in clinical therapies due to their wide range of pharmacological activities .
Wirkmechanismus
Target of Action
The primary target of 5-Heptyl-1,3,4-thiadiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
This compound, designed based on a scaffold combination strategy, has been found to inhibit the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound’s interaction with the IL-6/JAK/STAT3 pathway has significant implications. This pathway is crucial in many cellular processes, including cell growth and differentiation. By inhibiting this pathway, this compound can potentially impede the proliferation of cancer cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (199.32 g/mol) and structure suggest it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis, effectively inhibiting tumor growth .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the compound exhibits interesting fluorescence effects when dissolved in aqueous solutions at different pH levels . This could potentially impact its stability and efficacy.
Biochemische Analyse
Biochemical Properties
5-Heptyl-1,3,4-thiadiazol-2-amine acts as a ligand that stabilizes the geometry of planar and oriented six-membered rings . It can adopt two different conformations: one planar and the other with a dihedral angle of 180° . This compound interacts with various enzymes and proteins, influencing their structure and function. For instance, it has been shown to interact with focal adhesion kinase (FAK), targeting the ATP-binding pocket and acting as an inhibitor . These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce dual fluorescence effects in aqueous solutions, which are associated with conformational changes and charge transfer effects . These properties make it a valuable tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it acts as an inhibitor of focal adhesion kinase by targeting the ATP-binding pocket . Additionally, its ability to stabilize the geometry of planar and oriented six-membered rings plays a crucial role in its interactions with other biomolecules
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. While specific studies on its temporal effects are limited, it is known that the compound can maintain its conformation and stability under certain conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have shown that thiadiazole derivatives, including this compound, can have antimicrobial activity and other biological effects . Detailed studies on dosage effects and toxicity are necessary to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interactions with enzymes such as focal adhesion kinase highlight its role in metabolic processes . Additionally, its effects on metabolic flux and metabolite levels are important areas of research that can provide insights into its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to stabilize planar and oriented six-membered rings may play a role in its localization and accumulation within specific cellular compartments . Understanding these processes is crucial for developing targeted therapies and improving the compound’s efficacy.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its interactions with DNA and other biomolecules can affect its activity and function within the cell
Eigenschaften
IUPAC Name |
5-heptyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGBKQFAWIRSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5-heptyl-1,3,4-thiadiazol-2-amine influence its coordination with zinc ions?
A1: The research paper elucidates that this compound acts as a bidentate ligand, coordinating to the zinc ion through the nitrogen atom (N) of the amine group and one of the nitrogen atoms (N) from the thiadiazole ring []. This coordination forms a distorted tetrahedral geometry around the central zinc atom. The specific arrangement of the heptyl chain and the thiadiazole ring within the molecule further influences the crystal packing by participating in intermolecular interactions like N—H⋯N and N—H⋯Cl hydrogen bonds and π–π stacking interactions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)








acetate](/img/structure/B1332300.png)



